Cas no 2770534-36-4 (Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate)

Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate is a protected piperidine derivative widely utilized in organic synthesis and pharmaceutical research. Its key advantages include the presence of dual benzyloxycarbonyl (Cbz) protecting groups, which enhance stability and selectivity during peptide coupling and heterocyclic modifications. The 4-oxopiperidine scaffold offers versatility as a synthetic intermediate for bioactive molecules, particularly in the development of protease inhibitors and other pharmacologically relevant compounds. The compound's crystalline nature facilitates purification and characterization, while its compatibility with standard deprotection methods ensures efficient downstream functionalization. Suitable for controlled N- and C-terminal modifications, it serves as a valuable building block in medicinal chemistry and drug discovery.
Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate structure
2770534-36-4 structure
Product Name:Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate
CAS No:2770534-36-4
MF:C21H22N2O5
MW:382.409785747528
CID:5916720
PubChem ID:165992953
Update Time:2025-05-22

Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2770534-36-4
    • benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate
    • EN300-37396931
    • Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate
    • Inchi: 1S/C21H22N2O5/c24-19-11-12-23(21(26)28-15-17-9-5-2-6-10-17)13-18(19)22-20(25)27-14-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,25)
    • InChI Key: BILMHAGIWQGJCU-UHFFFAOYSA-N
    • SMILES: O=C1CCN(C(=O)OCC2C=CC=CC=2)CC1NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 382.15287181g/mol
  • Monoisotopic Mass: 382.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 84.9Ų

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Additional information on Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate

Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate (CAS No. 2770534-36-4): A Comprehensive Overview

In the realm of organic chemistry and pharmaceutical research, Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate (CAS No. 2770534-36-4) stands out as a compound of significant interest. This piperidine derivative is widely utilized in drug discovery and medicinal chemistry due to its unique structural features and functional groups. The compound's benzyl-protected amine and carbonyl groups make it a versatile intermediate for synthesizing more complex molecules, particularly in the development of protease inhibitors and other therapeutic agents.

The molecular structure of Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate includes a piperidine ring, which is a common scaffold in many bioactive compounds. The presence of both benzyloxycarbonyl (Cbz) and benzyl ester protecting groups enhances its stability and reactivity, making it suitable for multi-step synthetic routes. Researchers often employ this compound in peptide coupling reactions and as a precursor for N-heterocyclic compounds, which are pivotal in modern drug design.

One of the key applications of CAS No. 2770534-36-4 is in the synthesis of peptidomimetics, which mimic the structure and function of natural peptides but exhibit improved metabolic stability. This is particularly relevant in the development of antiviral and anticancer drugs, where protease inhibition plays a critical role. The compound's 4-oxopiperidine moiety is also a valuable building block for creating kinase inhibitors, a hot topic in oncology research due to their potential to target specific cancer pathways.

In recent years, the demand for Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate has surged, driven by advancements in high-throughput screening and combinatorial chemistry. Pharmaceutical companies and academic labs frequently search for reliable suppliers of this compound, emphasizing the need for high purity and consistent quality. The compound's role in fragment-based drug discovery further underscores its importance, as it serves as a starting point for optimizing drug candidates with enhanced potency and selectivity.

From a synthetic chemistry perspective, the compound's Cbz-protected amine allows for selective deprotection under mild conditions, enabling further functionalization. This feature is particularly valuable in solid-phase peptide synthesis (SPPS), where orthogonal protecting group strategies are essential. Additionally, the benzyl ester group can be cleaved via hydrogenolysis, offering flexibility in downstream modifications. These attributes make CAS No. 2770534-36-4 a preferred choice for researchers working on peptide-based therapeutics and small-molecule drugs.

The growing interest in Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate is also reflected in scientific literature and patent filings. Recent studies highlight its utility in designing COVID-19 protease inhibitors, aligning with the global focus on antiviral research. Furthermore, its application in neurodegenerative disease models, such as Alzheimer's and Parkinson's, has garnered attention, as piperidine derivatives are known to modulate key enzymatic targets in these conditions.

For laboratories and manufacturers, sourcing Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate with stringent quality control is paramount. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and identity. As the pharmaceutical industry continues to explore novel drug candidates, the relevance of this compound is expected to grow, particularly in targeted therapy and personalized medicine.

In summary, Benzyl 3-{[(benzyloxy)carbonyl]amino}-4-oxopiperidine-1-carboxylate (CAS No. 2770534-36-4) is a multifaceted compound with broad applications in drug discovery and medicinal chemistry. Its structural versatility, coupled with its role in synthesizing bioactive molecules, positions it as a critical tool for researchers. Whether in academia or industry, this compound remains a cornerstone for advancing therapeutic innovations, particularly in areas like antiviral development, cancer research, and neurological disorders.

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